molecular formula C11H9FIN3O2 B8170205 Ethyl 1-(5-fluoropyridin-2-yl)-3-iodo-1H-pyrazole-4-carboxylate

Ethyl 1-(5-fluoropyridin-2-yl)-3-iodo-1H-pyrazole-4-carboxylate

Cat. No.: B8170205
M. Wt: 361.11 g/mol
InChI Key: GVVAIRWDYDIXJP-UHFFFAOYSA-N
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Description

Ethyl 1-(5-fluoropyridin-2-yl)-3-iodo-1H-pyrazole-4-carboxylate is a heterocyclic compound that combines fluoropyridine and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-fluoropyridin-2-yl)-3-iodo-1H-pyrazole-4-carboxylate typically involves multi-step reactions. One common method includes the following steps:

    Synthesis of 5-fluoropyridine-2-carboxylic acid: This can be achieved through the fluorination of pyridine-2-carboxylic acid using fluorinating agents such as Selectfluor.

    Formation of 5-fluoropyridin-2-yl hydrazine: This involves the reaction of 5-fluoropyridine-2-carboxylic acid with hydrazine hydrate.

    Cyclization to form pyrazole: The hydrazine derivative undergoes cyclization with ethyl acetoacetate to form the pyrazole ring.

    Iodination: The final step involves the iodination of the pyrazole ring using iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-fluoropyridin-2-yl)-3-iodo-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

Ethyl 1-(5-fluoropyridin-2-yl)-3-iodo-1H-pyrazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-fluoropyridin-2-yl)-3-iodo-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate
  • Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate

Uniqueness

Ethyl 1-(5-fluoropyridin-2-yl)-3-iodo-1H-pyrazole-4-carboxylate is unique due to the combination of fluoropyridine and pyrazole moieties, which confer distinct electronic and steric properties. This makes it a valuable compound for the development of new materials and potential therapeutic agents.

Properties

IUPAC Name

ethyl 1-(5-fluoropyridin-2-yl)-3-iodopyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FIN3O2/c1-2-18-11(17)8-6-16(15-10(8)13)9-4-3-7(12)5-14-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVAIRWDYDIXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1I)C2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-iodo-1H-pyrazole-4-carboxylate (8.5 g, 32.0 mmol) in DMF (160 mL) was added 2,5-difluoropyridine (11.0 g, 96.0 mmol) and potassium carbonate (13.3 g, 96.0 mmol). The mixture was stirred at 100° C. in a sealed reaction flask. After 18 h, the mixture was cooled to ambient temperature and ethyl acetate and water were added. The solid in the organic layer was filtered off and the filtrate was dried over MgSO4, filtered and concentrated. The product was recrystallized using ethyl acetate and ether to give 6.5 g of the title compound. The solution from recrystallization was concentrated and purified by silica gel chromatography (100% dichloromethane→98% dichloromethane/methanol) gave 0.8 g of the title compound (7.3 g total). MS 361.8 (M+1).
Quantity
8.5 g
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reactant
Reaction Step One
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11 g
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reactant
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13.3 g
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reactant
Reaction Step One
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Quantity
160 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two

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